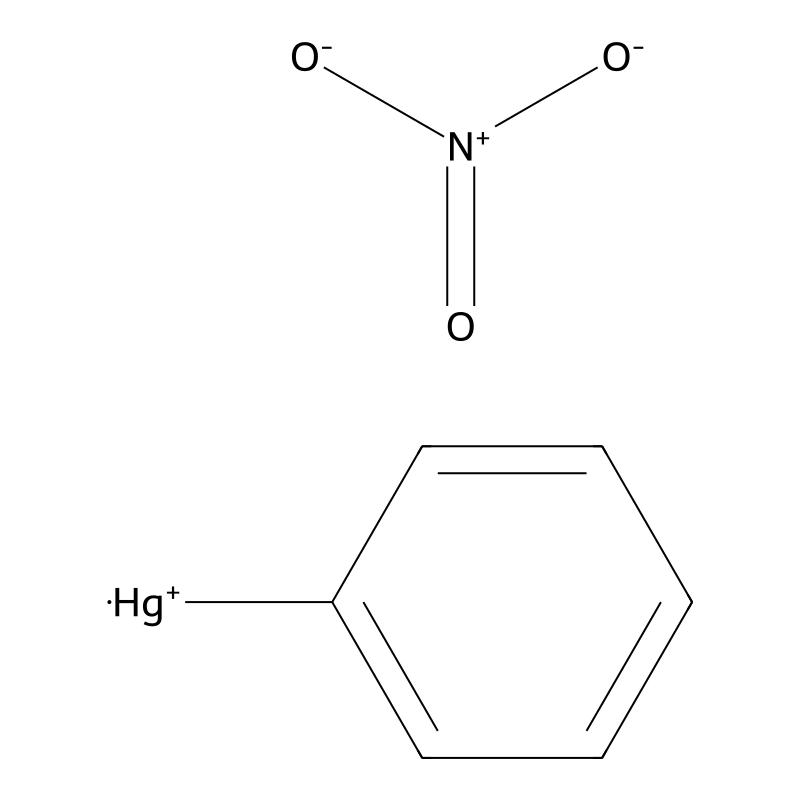

PHENYLMERCURY (II) NITRATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phenylmercury (II) nitrate is an organomercuric compound with the chemical formula C₆H₅HgNO₃. It is characterized by a phenyl group (C₆H₅) bonded to a mercury atom, which is further coordinated with a nitrate ion. This compound appears as lustrous scales and decomposes at temperatures between 187°C and 190°C. It is very slightly soluble in water, with solubility reported to be less than 1 mg/mL at 72°F . Due to its mercury content, phenylmercury (II) nitrate is classified as highly toxic and poses significant health risks upon exposure .

- Reaction with Acids: When treated with strong acids, phenylmercury (II) nitrate can form salts and release nitrobenzene, characterized by a yellow coloration .

- Decomposition: On heating, it decomposes to produce toxic fumes and may react with water to generate hazardous gases .

- Enzyme Inhibition: Studies have shown that phenylmercury (II) nitrate can inhibit several enzymes, including cytochrome oxidase and catalase, indicating its biochemical reactivity .

Phenylmercury (II) nitrate can be synthesized through several methods:

- Direct Reaction: The reaction of phenylmercury hydroxide or oxide with nitric acid results in the formation of phenylmercury (II) nitrate.

- Mercuration of Phenols: Phenolic compounds can be mercurated using mercury salts in the presence of nitrating agents.

- Chemical Exchange: Phenylmercury compounds can also be synthesized by exchanging ligands in mercury complexes under controlled conditions .

Uniqueness of Phenylmercury (II) Nitrate

Phenylmercury (II) nitrate is unique due to its specific applications as an antiseptic and fungicide, alongside its notable capacity for enzyme inhibition. Its solid state at room temperature and slight water solubility further distinguish it from other organomercuric compounds.

Research on interaction studies involving phenylmercury (II) nitrate has highlighted its potential for enzyme inhibition and toxicity. For example:

- Enzyme Interaction: Studies indicate that this compound can depress the activity of several key enzymes, impacting metabolic pathways .

- Toxicity Studies: Investigations into its toxicological profile have revealed acute toxicity upon inhalation or dermal exposure, necessitating careful handling in laboratory settings .

Phenylmercury (II) nitrate belongs to a class of organomercuric compounds that share similar structural characteristics but differ in their properties and applications. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Toxicity Level |

Physical Description WHITE CRYSTALS OR GREY CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count 3

Exact Mass 340.997587 g/mol

Monoisotopic Mass 340.997587 g/mol

Heavy Atom Count 11

Melting Point

176-186 °C

UNII

CG8692ZN14

MeSH Pharmacological Classification

Fungicides, Industrial

Other CAS

55-68-5

Drug Warnings

Prolonged topical application can result in mercury intoxication.

Methods of Manufacturing

Made by boiling benzene with mercuric acetate then treating the resulting acetate with an alkali nitrate: Pyman, Stevenson, Pharm J 133, 269 (1934); T.B. Grave, et al., J Am Pharm Assoc. 25, 752 (1936); Brit pat 446,703 (1936 to Schering-Kahlbaum). /Basic/

General Manufacturing Information

Status: cancelled

FEDERAL REGISTRATION FOR USE IN FOOD PRODUCTION CANCELLED (1969). PHENYLMERCURIC NITRATE SHOWED GOOD COMPATIBILITY WITH ADJUVANTS. Analytic Laboratory Methods

THE COLD-VAPOR METHOD OF FLAMELESS SPECTROPHOTOMETRY WAS APPLIED FOR DETERMINING THE MERCURY CMPD, PHENYLMERCURIC NITRATE, IN VACCINES AND IN BIOLOGICAL PRODUCTS.

Phenylmercury acetate and nitrate were determined by a reversed-phase HPLC based on the complexation with a morpholinedithiocarbamate derivation in a homogenous system. The method used a muBondapak C18 column, MeOH-H2O (3:1) containing 1 times 10-4M di-sodium EDTA, and spectrophotometric detection at 258 nm. A linear response over the range 0-5 times 10-3% (wt/vol) phenylmercury was obtained. The method is specific and sensitive, and it is adequate to determine phenylmercury salts in a number of eye drops. Stability Shelf Life

... UNSTABLE, DECOMP INTO BASIC CMPD ON CONTACT WITH WATER.

AFFECTED BY LIGHT Alkyl mercurials are very stable relative to aryl mercurials such as phenylmercury, which is rapidly broken down into Hg2+ in animals ... and the soil. /Mercurials/ Dates

Last modified: 02-18-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|